molecular formula C7H12N2O2 B2406162 4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 10244-76-5

4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2406162
CAS No.: 10244-76-5
M. Wt: 156.185
InChI Key: FCLSMJBKGYMRDK-UHFFFAOYSA-N
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Description

4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound with a unique structure that includes a hydroxypropyl group and a dihydropyrazolone core

Preparation Methods

The synthesis of 4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a component in formulations for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The dihydropyrazolone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:

    4-(2-Hydroxyethyl)-3-methyl-1,4-dihydropyrazol-5-one: This compound has a similar structure but with a hydroxyethyl group instead of a hydroxypropyl group. It may have different solubility and bioavailability properties.

    4-(2-Hydroxypropyl)-3-ethyl-1,4-dihydropyrazol-5-one: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-hydroxypropyl)-3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4(10)3-6-5(2)8-9-7(6)11/h4,6,10H,3H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLSMJBKGYMRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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